Cas no 2098014-26-5 ((2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone)

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone is a bifunctional organic compound featuring both piperidine and pyrrolidine moieties linked via a methanone group. Its structural design incorporates an ethoxymethyl substituent, enhancing solubility and reactivity in synthetic applications. This compound is particularly valuable in medicinal chemistry as a versatile intermediate for the development of pharmacologically active molecules, including potential CNS-targeting agents. The presence of secondary amine groups in both rings allows for further functionalization, making it adaptable for diverse synthetic pathways. Its balanced lipophilicity and steric profile contribute to favorable pharmacokinetic properties in drug discovery contexts. The compound is typically handled under inert conditions due to the reactivity of its functional groups.
(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone structure
2098014-26-5 structure
商品名:(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
CAS番号:2098014-26-5
MF:C13H24N2O2
メガワット:240.341863632202
CID:5725325
PubChem ID:121201579

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone 化学的及び物理的性質

名前と識別子

    • AKOS026709703
    • (2-(ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
    • [2-(ethoxymethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone
    • F1907-5289
    • 2098014-26-5
    • Methanone, [2-(ethoxymethyl)-1-piperidinyl]-3-pyrrolidinyl-
    • (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
    • インチ: 1S/C13H24N2O2/c1-2-17-10-12-5-3-4-8-15(12)13(16)11-6-7-14-9-11/h11-12,14H,2-10H2,1H3
    • InChIKey: SHQJIBIKZDZKKF-UHFFFAOYSA-N
    • ほほえんだ: O(CC)CC1CCCCN1C(C1CNCC1)=O

計算された属性

  • せいみつぶんしりょう: 240.183778013g/mol
  • どういたいしつりょう: 240.183778013g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 258
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.5

じっけんとくせい

  • 密度みつど: 1.044±0.06 g/cm3(Predicted)
  • ふってん: 380.7±27.0 °C(Predicted)
  • 酸性度係数(pKa): 9.86±0.10(Predicted)

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-5289-2.5g
(2-(ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5 95%+
2.5g
$802.0 2023-09-07
TRC
E182566-1g
(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-5289-1g
(2-(ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-5289-0.25g
(2-(ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5289-5g
(2-(ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-5289-0.5g
(2-(ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-5289-10g
(2-(ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5 95%+
10g
$1684.0 2023-09-07
TRC
E182566-100mg
(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5
100mg
$ 95.00 2022-06-05
TRC
E182566-500mg
(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
2098014-26-5
500mg
$ 365.00 2022-06-05

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone 関連文献

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanoneに関する追加情報

The Compound CAS No. 2098014-26-5: (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone

(2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone, also known by its CAS number 2098014-26-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic ketones, which are widely studied for their unique properties and functionalities. The structure of this compound comprises a piperidine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles, connected through a methanone group. The ethoxymethyl substituent further enhances the compound's versatility by introducing an ether functional group.

The synthesis of (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone involves a series of well-established organic reactions, including nucleophilic substitution, condensation, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to synthesize this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product, making it more accessible for large-scale production.

One of the most promising applications of this compound lies in its potential as a building block in drug discovery. The presence of multiple functional groups, such as the methanone and ethoxy groups, makes it highly versatile for further chemical modifications. Researchers have explored its role in developing bioactive molecules targeting various therapeutic areas, including anti-inflammatory agents, antiviral drugs, and cancer treatments. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in disease progression.

In addition to its pharmaceutical applications, (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone has shown potential in materials science. Its rigid structure and ability to form hydrogen bonds make it an ideal candidate for designing advanced materials such as polymers and liquid crystals. Recent research has focused on incorporating this compound into polymer networks to enhance their mechanical properties and thermal stability.

The study of (2-(Ethoxymethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone has also contributed to our understanding of heterocyclic chemistry. Its reactivity patterns and electronic properties provide valuable insights into the design of novel synthetic pathways. For example, the compound's ability to undergo both nucleophilic and electrophilic attacks opens up new possibilities for constructing complex molecular architectures.

From an environmental perspective, the development of sustainable synthesis methods for this compound aligns with global efforts to reduce chemical waste and energy consumption. Green chemistry principles have been increasingly applied in its production, leading to processes that minimize the use of hazardous solvents and reagents.

In conclusion, (2-(Ethoxymethyl)piperidin-1-yli)(pyrrolidin-3-yli)methanone, CAS No. 2098014-26-, is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application research, positions it as a valuable tool in modern chemistry and pharmacology.

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